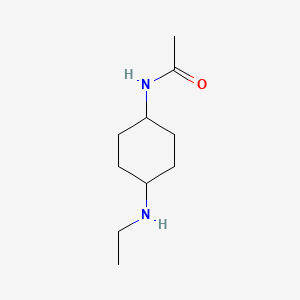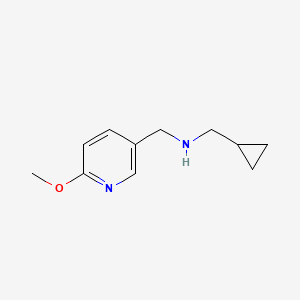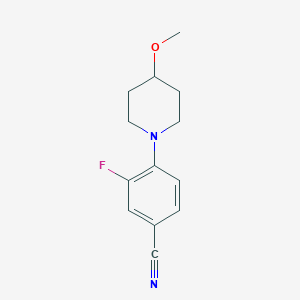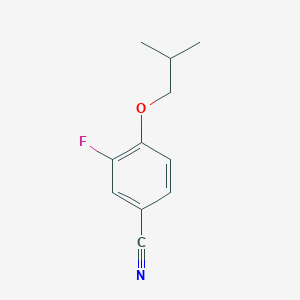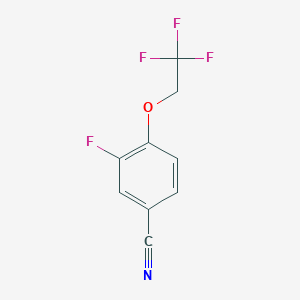
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile is a fluorinated aromatic compound characterized by the presence of a fluorine atom and a trifluoroethoxy group on a benzene ring, along with a nitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile typically involves the following steps:
Bromination: The starting material, 3-fluorophenol, undergoes bromination to introduce a bromine atom at the para position.
Nucleophilic Substitution: The brominated compound is then treated with trifluoroethanol in the presence of a base to substitute the bromine atom with a trifluoroethoxy group.
Cyanation: Finally, the trifluoroethoxy-substituted compound is subjected to a cyanation reaction to introduce the nitrile group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
化学反应分析
Types of Reactions: 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Reduction: 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine
Substitution: N-substituted amides
科学研究应用
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated probes for imaging and diagnostics.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
作用机制
The mechanism by which 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.
相似化合物的比较
4-Fluoro-3-(2,2,2-trifluoroethoxy)benzonitrile
3-Fluoro-4-(trifluoromethoxy)benzonitrile
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
3-fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-7-3-6(4-14)1-2-8(7)15-5-9(11,12)13/h1-3H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARKARGXQLVSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[Methyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid](/img/structure/B7863310.png)
amine](/img/structure/B7863325.png)
![[Ethyl-(3-fluoro-benzyl)-amino]-acetic acid](/img/structure/B7863332.png)
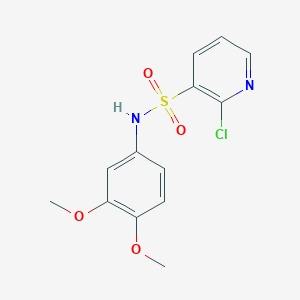
![2-Amino-N-[2-(pyrrolidin-1-YL)ethyl]butanamide](/img/structure/B7863352.png)
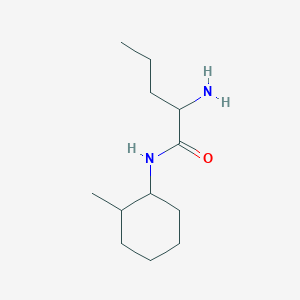
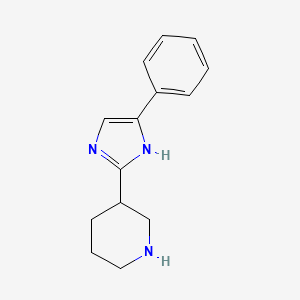
![Tert-butyl 4-[(cyclohexylmethyl)amino]piperidine-1-carboxylate](/img/structure/B7863366.png)
